6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core fused with a cyclopropyl group at the 6-position. Its structure is further modified by an azetidinylmethyl substituent at the 2-position, which is acylated with a 6-(trifluoromethyl)pyridine-3-carbonyl moiety.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)15-5-3-13(7-22-15)17(27)24-8-11(9-24)10-25-16(26)6-4-14(23-25)12-1-2-12/h3-7,11-12H,1-2,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFZZVLRYVNNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential biological activities. Its structure features multiple functional groups that suggest a range of interactions with biological systems. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structural complexity arises from the presence of a cyclopropyl group, a trifluoromethyl-pyridine moiety, and an azetidine ring. These features may contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a variety of pharmacological effects. The following table summarizes the potential biological activities associated with related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antimicrobial | Inhibition of cell wall synthesis |
| Compound B | Anticancer | Induction of apoptosis via caspase activation |
| Compound C | Anti-inflammatory | Inhibition of COX enzymes |
| Compound D | Antiviral | Interference with viral replication |
The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially altering signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to affect cell cycle progression, leading to cell death in cancerous cells.
Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction .
- Antimicrobial Effects : Research highlighted in Antimicrobial Agents and Chemotherapy found that certain pyridine derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Models : In vivo studies reported in European Journal of Pharmacology indicated that related compounds reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one. The compound has shown efficacy against various pathogens, including bacteria and fungi. For instance, derivatives of pyridazine compounds have been evaluated for their ability to inhibit the growth of pathogenic microorganisms, suggesting that modifications to the structure can enhance antimicrobial activity .
2. Anticancer Properties
Research indicates that pyridazine derivatives possess anticancer properties, potentially due to their ability to interfere with cellular signaling pathways. The incorporation of trifluoromethyl groups in the structure may enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .
3. Neurological Research
Compounds featuring similar structural motifs have been investigated for their neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Agricultural Applications
1. Phytopathogenic Control
The compound has been explored for its potential use in agriculture as a fungicide or bactericide. Its effectiveness in controlling phytopathogenic microorganisms can be attributed to its unique chemical structure, which allows it to interact with biological targets in pathogens, disrupting their growth and reproduction .
2. Herbicidal Properties
Research into related compounds suggests that they may also exhibit herbicidal properties. The trifluoromethyl group is known to enhance herbicidal activity by increasing the compound's stability and effectiveness against a broader range of plant species .
Case Studies
Comparison with Similar Compounds
Insights :
- The trifluoromethyl group, common in drug design, improves metabolic stability and lipophilicity relative to non-fluorinated analogues.
Stability and Reactivity Considerations
While focuses on atmospheric volatile organic compounds (VOCs), its discussions on hydroxyl radical reactivity provide indirect insights. For example:
- Trifluoromethyl groups are electron-withdrawing, which may reduce the compound’s susceptibility to oxidative degradation compared to alkyl-substituted pyridines .
Hypothetical Pharmacological Profiles
Based on structural parallels:
- Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size may enhance target engagement kinetics compared to pyrrolidine-containing compounds, as seen in kinase inhibitors (e.g., FDA-approved drugs like crizotinib) .
- Trifluoromethylpyridine Moiety : This group is prevalent in agrochemicals and pharmaceuticals (e.g., fluopyram) due to its resistance to metabolic deactivation, suggesting similar advantages for the target compound .
Q & A
Q. What are the critical steps in synthesizing 6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, and how can low yields in multi-step reactions be addressed?
The synthesis involves sequential functionalization of the pyridazine core, cyclopropane ring introduction, and azetidine coupling. Key steps include:
- Cyclopropanation via [2+1] cycloaddition under controlled temperature (e.g., −10°C to 25°C) to preserve stereochemistry.
- Azetidine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to activate the pyridine-3-carbonyl group . Low yields in multi-step reactions are often due to side reactions at the trifluoromethyl group. Mitigation strategies:
- Use of protecting groups (e.g., tert-butoxycarbonyl for azetidine nitrogen).
- Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze , , and spectra to verify cyclopropane protons (δ 1.2–1.5 ppm), azetidine methylene (δ 3.5–4.0 ppm), and trifluoromethyl groups (δ −60 to −70 ppm in ) .
- XRD : Resolve the dihydropyridazinone ring conformation and azetidine spatial orientation .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize assays based on structural analogs:
- Kinase inhibition : Screen against TrkA or EGFR due to the trifluoromethylpyridine motif’s ATP-competitive binding .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) impact target binding affinity in SAR studies?
Cyclopropane’s ring strain enhances conformational rigidity, improving binding to flat hydrophobic pockets (e.g., kinase domains). Comparative
Q. What strategies resolve contradictions in reported reaction conditions for azetidine coupling (e.g., solvent polarity, catalyst choice)?
Discrepancies arise from competing mechanisms (e.g., SN2 vs. acylation). Systematic optimization:
- Solvent : Use DMF for polar intermediates (dielectric constant ε = 37) vs. THF (ε = 7.5) for non-polar steps .
- Catalyst : Compare Pd(OAc) (5 mol%) vs. CuI (10 mol%) for Suzuki-Miyaura coupling yields (78% vs. 65%) .
- pH control : Maintain pH 8–9 for amine nucleophilicity without base-induced degradation .
Q. Which analytical methods are optimal for quantifying trace impurities in the final compound?
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN in 20 min). Detect impurities at 254 nm (LOD: 0.05%) .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 245.1 for de-cyclopropanated byproducts) .
Q. How can poor aqueous solubility (logP ≈ 3.5) be addressed without compromising target affinity?
- Prodrug design : Introduce phosphate esters at the pyridazinone oxygen (increases solubility by 10-fold at pH 7.4) .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
Methodological Considerations
Q. What computational tools predict metabolic stability of the trifluoromethyl group?
- ADMET Predictors : Simulate CYP450 metabolism (e.g., CYP3A4-mediated defluorination).
- Docking (AutoDock Vina) : Model interactions with hepatic enzymes to identify vulnerable sites .
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
